molecular formula C9H17NO3 B8687664 4-[(3-Methylbutanoyl)amino]butanoic acid

4-[(3-Methylbutanoyl)amino]butanoic acid

Cat. No.: B8687664
M. Wt: 187.24 g/mol
InChI Key: YWWFJNCQZCOHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylbutanoyl)amino]butanoic acid is a synthetic carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 3-methylbutanoyl (isovaleryl) group via an amide linkage. The 3-methylbutanoyl group introduces hydrophobicity, which may influence membrane permeability and metabolic stability compared to shorter or polar substituents .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(3-methylbutanoylamino)butanoic acid

InChI

InChI=1S/C9H17NO3/c1-7(2)6-8(11)10-5-3-4-9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

YWWFJNCQZCOHIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-[(3-Methylbutanoyl)amino]butanoic acid with key analogs, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Substituent/R Group Molecular Formula MW (g/mol) Key Properties/Activities References
This compound 3-Methylbutanoyl C15H20N2O4 292.34 Hydrophobic; potential intermediate
4-[(Quinolin-4-yl)amino]butanoic acid Quinoline C13H14N2O2 230.27 IC50 = 11.38 ± 1.89 µM (enzyme inhibition)
Chlorambucil (CHB) Bis(2-chloroethyl)amino-phenyl C14H19Cl2NO2 304.22 DNA alkylation; antitumor activity
N-Caffeoyl-4-aminobutyric acid Caffeoyl C13H15NO5 265.26 Antioxidant potential
4-((Methoxycarbonyl)(phenyl)amino)butanoic acid Methoxycarbonyl-phenyl C13H17NO5 267.28 Intermediate for conivaptan synthesis

Key Research Findings

  • Quinoline Derivatives (e.g., 4-[(Quinolin-4-yl)amino]butanoic acid): Exhibit potent enzyme inhibition (IC50 values in µM range), with electron-withdrawing groups like -CF3 enhancing activity . The quinoline moiety facilitates π-π stacking in enzyme active sites.
  • Chlorambucil (CHB) : A clinically used alkylating agent. Its bis(2-chloroethyl) groups enable DNA cross-linking, but metabolism generates glutathionyl derivatives (e.g., CHBSG), which are sequestered by glutathione S-transferases (GSTs), reducing efficacy .
  • N-Caffeoyl-4-aminobutyric Acid: The caffeoyl group confers antioxidant properties due to the catechol structure, common in phenolic acids. This contrasts with the non-aromatic 3-methylbutanoyl group in the target compound .
  • Methoxycarbonyl Derivatives : Used as intermediates (e.g., in conivaptan synthesis), where the methoxycarbonyl group enhances stability during Friedel-Crafts reactions .

Impact of Substituents on Properties

  • Reactivity: Chlorambucil’s chloroethyl groups are highly reactive, enabling DNA damage but also rapid detoxification. In contrast, the 3-methylbutanoyl group is metabolically stable, favoring prolonged activity .
  • Biological Activity: Aromatic substituents (quinoline, caffeoyl) enhance target binding via hydrophobic/π interactions, while aliphatic groups (3-methylbutanoyl) may optimize pharmacokinetics .

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